molecular formula C14H11ClN2OS B2682986 N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890957-73-0

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2682986
CAS RN: 890957-73-0
M. Wt: 290.77
InChI Key: RYZRBUFYFFPTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be included .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activities : Research has demonstrated the synthesis of new pyridine derivatives using amino substituted benzothiazoles, which exhibited variable and modest antimicrobial activities against investigated strains of bacteria and fungi. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Environmental Applications

Adsorption Resins for Water Treatment : A study focused on the fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This research indicates the efficiency of benzothiazole derivatives in environmental purification processes (Zhou et al., 2018).

Corrosion Inhibition

Corrosion Resistance of Mild Steel : Benzothiazole derivatives have been investigated for their ability to enhance the corrosion resistance of mild steel in acidic solutions. The studies suggest significant inhibition efficiency, making these compounds valuable in materials science and engineering applications (Salarvand et al., 2017).

Chemical Synthesis and Catalysis

Amination Reactions Mediated by Palladium : The utility of benzothiazole derivatives in facilitating amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates has been explored, showcasing their relevance in organic synthesis and pharmaceutical manufacturing (Grasa et al., 2001).

Analytical Chemistry Applications

Detection of Aromatic Amines in Consumer Products : Benzothiazole derivatives have been utilized in the development of methods for the determination of aromatic amines, pollutants in consumer products, by liquid chromatography coupled to electrochemical detection. This underscores their importance in environmental monitoring and safety assessments (Lizier & Zanoni, 2012).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions. For example, if the compound has shown promising activity in preliminary studies, future work may involve optimizing its structure for better activity, studying its mechanism of action in more detail, or testing it in more complex biological systems .

properties

IUPAC Name

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZRBUFYFFPTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.